molecular formula C19H20N4O2 B2742129 3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898651-06-4

3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2742129
CAS No.: 898651-06-4
M. Wt: 336.395
InChI Key: FVABIAHVIOMNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an ethoxyphenyl group, a methylbenzyl group, and an amino group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of Substituents: The ethoxyphenyl and methylbenzyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-ethoxyaniline with a triazine derivative can yield the desired product.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and catalysts to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-amino-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Lacks the ethoxyphenyl group.

    3-((4-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Contains a methoxy group instead of an ethoxy group.

    3-((4-ethoxyphenyl)amino)-6-benzyl-1,2,4-triazin-5(4H)-one: Lacks the methyl group on the benzyl ring.

Uniqueness

The presence of both the ethoxyphenyl and methylbenzyl groups in 3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from similar compounds and may contribute to its specific applications and activities.

Properties

IUPAC Name

3-(4-ethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-16-10-8-15(9-11-16)20-19-21-18(24)17(22-23-19)12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVABIAHVIOMNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.